(4-Chlorophenyl)trimethoxysilane

Catalog No.
S3324981
CAS No.
35692-30-9
M.F
C9H13ClO3Si
M. Wt
232.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Chlorophenyl)trimethoxysilane

CAS Number

35692-30-9

Product Name

(4-Chlorophenyl)trimethoxysilane

IUPAC Name

(4-chlorophenyl)-trimethoxysilane

Molecular Formula

C9H13ClO3Si

Molecular Weight

232.73 g/mol

InChI

InChI=1S/C9H13ClO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3

InChI Key

SWYZNMNIUXTWTF-UHFFFAOYSA-N

SMILES

CO[Si](C1=CC=C(C=C1)Cl)(OC)OC

Canonical SMILES

CO[Si](C1=CC=C(C=C1)Cl)(OC)OC

(4-Chlorophenyl)trimethoxysilane, with the chemical formula C9H13ClO3Si and a molecular weight of 232.73 g/mol, is an organosilicon compound characterized by the presence of a 4-chlorophenyl group attached to a trimethoxysilane moiety. This compound appears as a colorless liquid and has a boiling point of 232°C and a melting point of -5°C. It is soluble in various organic solvents, including ethanol, acetone, and chloroform . The compound's structure includes three methoxy groups that enhance its reactivity and utility in various applications.

, such as:

  • Hydrosilylation: The addition of silanes to alkenes or alkynes.
  • Condensation Reactions: Formation of siloxane bonds through the reaction of silanol groups with other nucleophiles.
  • Polymerization: Serving as a precursor in the synthesis of silicon-based polymers.

These reactions facilitate its use in creating coatings, adhesives, and other materials .

Several methods exist for synthesizing (4-Chlorophenyl)trimethoxysilane:

  • Reaction with Methanol: The reaction between (4-chlorophenyl)trichlorosilane and methanol yields (4-Chlorophenyl)trimethoxysilane.
  • Reduction Method: Reducing (4-chlorophenyl)triethoxysilane using lithium aluminum hydride can also produce this compound.
  • Direct Silylation: The direct silylation of phenolic compounds with trimethoxysilane can yield derivatives similar to (4-Chlorophenyl)trimethoxysilane.

These methods allow for the production of this compound with varying degrees of purity and yield.

(4-Chlorophenyl)trimethoxysilane finds applications across various fields due to its unique properties:

  • Coatings and Adhesives: Used as a coupling agent to enhance adhesion between organic materials and inorganic substrates.
  • Silicon-based Polymers: Acts as an initiator for polymerization reactions in the creation of advanced materials.
  • Surface Modification: Employed in modifying surfaces to improve hydrophobicity or other desired characteristics.

Its versatility makes it valuable in industries such as construction, electronics, and materials science.

Several compounds share structural similarities with (4-Chlorophenyl)trimethoxysilane, including:

  • (4-Chlorophenyl)triethoxysilane:
    • Molecular Formula: C12H19ClO3Si
    • Molar Mass: 274.82 g/mol
    • Differences: Contains ethoxy groups instead of methoxy groups, affecting its solubility and reactivity.
  • Phenyltrimethoxysilane:
    • Molecular Formula: C10H14O3Si
    • Molar Mass: 210.30 g/mol
    • Differences: Lacks the chlorine substituent, making it less reactive towards nucleophiles.
  • (Chlorophenyl)methyltrimethoxysilane:
    • Molecular Formula: C10H13ClO3Si
    • Molar Mass: 232.73 g/mol
    • Differences: Contains a methyl group instead of a phenyl group, altering its physical properties.

Comparison Table

Compound NameMolecular FormulaMolar Mass (g/mol)Key Differences
(4-Chlorophenyl)trimethoxysilaneC9H13ClO3Si232.73Contains methoxy groups and chlorine substituent
(4-Chlorophenyl)triethoxysilaneC12H19ClO3Si274.82Ethoxy groups instead of methoxy
PhenyltrimethoxysilaneC10H14O3Si210.30No chlorine substituent
(Chlorophenyl)methyltrimethoxysilaneC10H13ClO3Si232.73Methyl group instead of phenyl

Dates

Modify: 2023-08-19

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